molecular formula C14H12F3NOS B1433376 Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine CAS No. 1807885-17-1

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

Cat. No.: B1433376
CAS No.: 1807885-17-1
M. Wt: 299.31 g/mol
InChI Key: WMFTVONUUMZWGT-GIJQJNRQSA-N
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Description

Molecular Geometry and Conformational Dynamics

The molecular geometry of methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine exhibits characteristic features typical of thiophene-based Schiff base compounds. The nitrogen atom in the imine linkage adopts sp³ hybridization with three sp³ hybrid orbitals forming sigma bonds and the fourth orbital carrying the lone pair electrons. This configuration results in a trigonal pyramidal geometry around the nitrogen center, with bond angles slightly compressed from the ideal tetrahedral angle due to lone pair electron crowding.

The presence of the trifluoromethyl substituent significantly influences the molecular conformation. Research on similar compounds has demonstrated that trifluoromethyl groups cause molecules to adopt nonplanar conformations due to steric and electronic effects. The trifluoromethyl group in the para position of the phenyl ring creates a notable electronic perturbation that extends through the conjugated system, affecting the overall molecular geometry.

Conformational analysis reveals that the thiophene ring and the substituted phenyl ring are not coplanar due to rotational freedom around the carbon-carbon bond connecting these aromatic systems. Studies of related thiophene-phenyl compounds show dihedral angles typically ranging from 6.6° to 41.2° depending on substituent effects and intermolecular interactions. The imine linkage introduces additional conformational flexibility, with the ethylidene bridge allowing for various rotational conformers.

The methoxy group attached to the imine nitrogen contributes to the conformational complexity of the molecule. The carbon-nitrogen bond length in non-conjugated systems is approximately 147 picometers, which is shorter than carbon-carbon bonds (154 picometers) but longer than carbon-oxygen bonds (143 picometers). This intermediate bond length reflects the partial double bond character that can develop through resonance interactions with the adjacent imine functionality.

Properties

IUPAC Name

(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFTVONUUMZWGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

  • Starting materials : 4-(trifluoromethyl)phenyl-substituted thiophene derivatives.

  • Formylation : Using Vilsmeier–Haack reagent (DMF and POCl₃), the thiophene ring is selectively formylated at the 2-position. The reaction is typically carried out by adding POCl₃ to DMF at 0 °C to generate the iminium salt intermediate, followed by the addition of the thiophene substrate and stirring at elevated temperatures (e.g., 55–70 °C) for several hours.

  • Yield and conditions : Literature reports indicate that increasing equivalents of POCl₃ can improve yields significantly, from about 60% to over 90%, with reaction times ranging from 4 to 7 hours. Cooling and controlled addition are critical to minimize side reactions.

Step 2: Formation of the Methoxy(ethylidene)amine moiety

  • Condensation reaction : The aldehyde obtained in step 1 is reacted with methoxyamine or a methoxy-substituted amine under mild acidic or neutral conditions to form the ethylidene amine linkage. This step involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to yield the imine.

  • Reaction conditions : Typically performed in anhydrous solvents such as ethanol or methanol, at room temperature or slightly elevated temperatures, with reaction times from 1 to 6 hours.

  • Purification : The product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Formylation (Vilsmeier–Haack) DMF, POCl₃ (10 equiv), 0 °C to 70 °C, 4–7 h 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde 85–90
2 Condensation Methoxyamine, EtOH or MeOH, RT to 50 °C, 1–6 h This compound 75–85

Detailed Research Findings and Notes

  • Vilsmeier–Haack reagent efficiency : Studies have shown that using an excess of POCl₃ in the V.H. reagent preparation significantly improves the yield of formylated heterocycles, including thiophenes. For example, increasing POCl₃ from 2 to 10 equivalents raised yields from 60% to 90% in related pyrazole systems, which is applicable by analogy here.

  • Reaction temperature control : The initial formation of the iminium salt at low temperature (0 °C) followed by controlled heating is critical to avoid decomposition and side reactions, ensuring high purity of the aldehyde intermediate.

  • Substrate scope : The presence of electron-withdrawing trifluoromethyl groups on the phenyl ring can influence the reactivity of the thiophene ring during formylation, often requiring optimization of reaction times and reagent ratios to achieve optimal yields.

  • Condensation step : The formation of the ethylidene amine is generally straightforward, but solvent choice and reaction time can affect the stereochemistry and purity of the final product. Mild acidic conditions can catalyze imine formation without causing hydrolysis or side reactions.

  • Purification techniques : Chromatographic methods such as silica gel column chromatography or recrystallization from suitable solvents are recommended to isolate the target compound in high purity.

Summary Table of Preparation Parameters

Parameter Details
Formylation reagent Vilsmeier–Haack reagent (DMF + POCl₃)
POCl₃ equivalents 10 equivalents preferred for high yield
Temperature (formylation) 0 °C initial, then 55–70 °C for 4–7 hours
Solvent (condensation) Ethanol or methanol
Temperature (condensation) Room temperature to 50 °C
Reaction time (condensation) 1–6 hours
Yield (formylation) 85–90%
Yield (condensation) 75–85%
Purification Recrystallization or column chromatography

Chemical Reactions Analysis

Types of Reactions

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine has potential applications in drug development, particularly as a lead compound in the synthesis of novel pharmaceuticals. Its structural components suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity
In preliminary studies, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which can be beneficial in drug design.

Material Science

The compound's unique electronic properties due to the thiophene and trifluoromethyl groups make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

PropertyThis compoundSimilar Compounds
Electron MobilityHighModerate
Thermal StabilityExcellentVariable
Solubility in Organic SolventsGoodPoor

Agricultural Chemistry

There is emerging interest in the use of compounds like this compound as agrochemicals. Their potential role as fungicides or herbicides can be explored due to their ability to disrupt cellular processes in target organisms.

Case Study: Fungicidal Activity
Research has indicated that similar thiophene derivatives exhibit antifungal properties against pathogens affecting crops. This suggests that this compound could be evaluated for its efficacy in agricultural applications.

Mechanism of Action

The mechanism of action of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The thiophene ring can participate in π-π stacking interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions contribute to the compound’s biological activity and specificity.

Comparison with Similar Compounds

Structural Motifs and Heterocyclic Cores

  • Thiophene vs. Pyridine/Pyrimidine Derivatives: Unlike pyridine- or pyrimidine-based analogs (e.g., N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine in ), the thiophene core in the target compound lacks nitrogen atoms, reducing basicity but enhancing electron-richness due to sulfur’s polarizability. This difference may influence binding interactions in biological systems or material applications .
  • Trifluoromethyl Substitution: The para-substituted trifluoromethylphenyl group is a common feature in bioactive compounds (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine in ).

Physicochemical Properties

  • Melting Points and Solubility: Compounds with trifluoromethyl groups, such as 5-[(4-Ethoxyphenyl)amino]methyl-N-(3-trifluoromethyl)phenyl-6-methyl-2-phenylpyrimidine-4-amine (), exhibit moderate melting points (~120°C) due to enhanced crystallinity from CF₃. The target compound’s thiophene core may lower melting points compared to pyrimidine derivatives due to reduced hydrogen-bonding capacity .
  • Spectral Data: While HR-MS data for the target compound are unavailable, analogs like N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () show [M + H]+ peaks at m/z 436.1616. IR spectra of related compounds (e.g., NH stretches at ~3445 cm⁻¹ in ) suggest similar functional group signatures for the target’s methylideneamine moiety .

Biological Activity

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine, identified by the CAS number 1807885-17-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings on its biological properties, including its anticancer and anticonvulsant activities.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a thiophene ring, which are known to influence its biological activity. The molecular weight of this compound is approximately 299.31 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole-bearing molecules have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 9A4311.61 ± 1.92Apoptosis induction
Compound 10Jurkat1.98 ± 1.22Bcl-2 inhibition
Methoxy CompoundVariousTBDTBD

2. Anticonvulsant Activity
Similar compounds have shown promise in anticonvulsant activity. For example, thiazole derivatives were tested for their efficacy in preventing seizures in animal models, demonstrating a potential mechanism involving modulation of neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on thiazole derivatives revealed that certain modifications, such as the introduction of a methoxy group, significantly increased the cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The IC50 values were reported between 10–30 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Anticonvulsant Properties
Another set of experiments evaluated the anticonvulsant properties of related compounds in rodent models. Compounds were administered at varying doses to assess their protective effects against induced seizures, with some achieving up to 100% protection at optimal doses .

The proposed mechanisms for the biological activities of this compound include:

  • Cytotoxicity : Induction of apoptosis through modulation of Bcl-2 family proteins.
  • Neurotransmitter Modulation : Interaction with GABAergic and glutamatergic systems may contribute to anticonvulsant effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine, and what are the critical reaction conditions?

  • Methodology : Utilize condensation reactions between thiophene derivatives and trifluoromethylphenyl precursors. Key steps include:

  • Formation of the ethylideneamine moiety via Schiff base reactions, employing dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate imine formation .
  • Thiophene functionalization : Electrophilic substitution at the 5-position of the thiophene ring using 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol for high-purity isolation .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), trifluoromethyl (CF₃) signals (¹⁹F NMR at δ ~-60 ppm), and thiophene ring protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the imine and thiophene moieties .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Degradation risks : Hydrolysis of the imine bond in aqueous or high-humidity environments. Stability tests show <5% degradation over 30 days when stored at -20°C in anhydrous DMSO or under argon .
  • Light sensitivity : The thiophene and trifluoromethyl groups may lead to photodegradation; store in amber vials and avoid UV exposure .
  • Recommended storage : Sealed containers with desiccants (e.g., silica gel) in inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight : The strong electron-withdrawing effect of CF₃ enhances electrophilicity at the thiophene 2-position, facilitating nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings. Computational studies (DFT) suggest a 15–20% increase in activation energy compared to non-fluorinated analogs .
  • Experimental validation : Compare reaction rates with control substrates lacking CF₃ using kinetic profiling .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

  • Case study : If J-values for thiophene protons deviate from literature, consider:

  • Dynamic effects : Rotameric equilibria in the ethylideneamine moiety may cause splitting anomalies. Variable-temperature NMR (VT-NMR) can identify coalescence temperatures .
  • Impurity analysis : Trace oxidants (e.g., peroxides in solvents) may degrade the imine; use fresh distilled THF or DCM and chelating agents .

Q. How can computational modeling predict the compound’s potential biological activity?

  • Approach :

  • Docking studies : Target enzymes like cytochrome P450 or kinases using AutoDock Vina, leveraging the compound’s planar thiophene and hydrophobic CF₃ group for binding pocket compatibility .
  • ADMET profiling : Predict logP (~3.2) and solubility (∼0.05 mg/mL in water) using QSAR models, indicating moderate blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Key issues :

  • Exothermic reactions : Thiophene bromination steps may require controlled addition rates and cooling to prevent runaway reactions .
  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% by optimizing ligand systems (e.g., XPhos) to lower costs without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine
Reactant of Route 2
Reactant of Route 2
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.